molecular formula C25H28ClN3O3 B3966111 N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride

N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride

Cat. No.: B3966111
M. Wt: 454.0 g/mol
InChI Key: IQJOWVMQPQBJLJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride is a complex organic compound that features a benzodioxole ring, a naphthalene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Naphthalene Substitution: The naphthalene moiety can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Amide Bond Formation: The final step involves coupling the benzodioxole and naphthalene-piperazine intermediates through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and naphthalene rings.

    Reduction: Reduction reactions can occur at the amide bond or the piperazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions or receptor binding.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays or imaging agents.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Utilized in analytical techniques such as chromatography or spectroscopy.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-[4-(phenylmethyl)piperazin-1-yl]propanamide
  • N-(1,3-benzodioxol-5-yl)-3-[4-(benzyl)piperazin-1-yl]propanamide

Uniqueness

The presence of the naphthalene moiety in N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride distinguishes it from other similar compounds. This structural feature may confer unique properties such as enhanced binding affinity or specificity for certain molecular targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3.ClH/c29-25(26-21-8-9-23-24(16-21)31-18-30-23)10-11-27-12-14-28(15-13-27)17-20-6-3-5-19-4-1-2-7-22(19)20;/h1-9,16H,10-15,17-18H2,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOWVMQPQBJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride
Reactant of Route 6
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N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide;hydrochloride

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